molecular formula C15H22N2 B2747372 N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 940196-88-3

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B2747372
CAS No.: 940196-88-3
M. Wt: 230.355
InChI Key: WNQLEIVPEWRPDL-UHFFFAOYSA-N
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Description

N-[(2-Methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is a quinuclidine-derived compound featuring a 1-azabicyclo[2.2.2]octane (quinuclidine) core substituted with a 2-methylbenzyl group at the 3-amine position.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-12-4-2-3-5-14(12)10-16-15-11-17-8-6-13(15)7-9-17/h2-5,13,15-16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQLEIVPEWRPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 2-methylbenzyl chloride with 1-azabicyclo[2.2.2]octan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is widely used in scientific research due to its unique structure and reactivity. Its applications include:

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituent (R) Molecular Weight NK1 Affinity (pKi) Selectivity (NK1 vs. NK2/NK3) Key Findings
CP-96,345 (CAS 132746-60-2) 2-OCH3 412.57 8.5 >1000-fold Prototype NK1 antagonist; inhibits SP-induced salivation and inflammation . Enantiomer CP-96,344 (2R,3R) is 100-fold less potent .
L-703,606 2-I 522.27 (oxalate) 7.8 Not reported Lower affinity than CP-96,345; used in studies of mast cell-dependent inflammation .
(S)-N-(2-Cl-benzyl) analog 2-Cl 416.30 Not reported Not reported Synthesized but uncharacterized in available literature; chloro substitution may enhance lipophilicity .
(S)-N-(2-Br-benzyl) analog 2-Br 460.75 Not reported Not reported Similar to chloro analog; bromo substitution increases molecular weight .
Maropitant (C32H40N2O) 2-OCH3, 5-tert-butyl 468.69 9.1 High selectivity Approved veterinary NK1 antagonist; bulkier substituent improves oral bioavailability .
Target Compound (Hypothetical) 2-CH3 ~396.50 (est.) Unknown Unknown Methyl group increases lipophilicity but lacks hydrogen-bonding capacity of methoxy; predicted lower NK1 affinity.

Substituent Effects on Pharmacological Activity

  • Methoxy (2-OCH3) : Optimal for NK1 binding in CP-96,345. The methoxy group likely forms hydrogen bonds with the receptor, contributing to its high affinity (pKi = 8.5) .
  • Halogens (2-Cl, 2-Br, 2-I) : Electron-withdrawing groups may reduce affinity (e.g., L-703,606 pKi = 7.8) due to steric hindrance or altered electronic interactions .
  • Unstudied in NK1 context; comparable methyl-substituted analogs in other receptor systems show reduced potency compared to methoxy derivatives.
  • Bulkier Groups (e.g., 5-tert-butyl in Maropitant) : Enhance metabolic stability and bioavailability without compromising affinity .

Stereochemical Considerations

The (2S,3S) configuration of CP-96,345 is critical for activity. The (2R,3R) enantiomer (CP-96,344) exhibits >100-fold lower potency, underscoring the importance of stereochemistry in receptor interaction .

Mechanistic Insights from Comparative Studies

  • NK1 Receptor Antagonism : CP-96,345 blocks substance P (SP)-induced mitogenesis in astrocytoma cells by inhibiting the MAPK pathway, an effect reversed by PD 098059 (MEK1 inhibitor) .
  • In Vivo Efficacy : At 10 µM, CP-96,345 inhibits SP-evoked salivary secretion by 60–80% in rats, while L-703,606 requires higher concentrations for similar effects .

Biological Activity

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, a bicyclic compound with a molecular formula of C15H22N2, has garnered attention in various fields of biomedical research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a 1-azabicyclo[2.2.2]octane core, which is significant for its biological interactions. The presence of the 2-methylphenylmethyl group enhances its lipophilicity, potentially influencing its binding affinity to various receptors.

Property Description
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Core Structure1-azabicyclo[2.2.2]octane

This compound acts primarily as a neurokinin receptor antagonist , which suggests its involvement in modulating neurogenic inflammation and pain pathways. Its unique bicyclic structure allows it to fit into specific binding sites on receptors, thereby altering their activity.

Potential Biological Targets

  • Neurokinin Receptors : Involved in pain transmission and inflammation.
  • Squalene Synthase : Preliminary studies suggest potential inhibitory effects on this enzyme, which plays a role in cholesterol biosynthesis.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities:

  • Neurokinin Receptor Antagonism :
    • The compound has been shown to inhibit neurokinin receptor-mediated signaling pathways, which may contribute to its analgesic properties.
  • Squalene Synthase Inhibition :
    • Preliminary findings suggest that it may inhibit squalene synthase with an IC50 value less than 1 nM, indicating strong potential for cholesterol-lowering effects in vivo .
  • Nematicidal Activity :
    • Investigations into its agricultural applications revealed efficacy against nematodes, suggesting potential as a new class of nematicides .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Neurokinin Receptor Interaction

A study published in MDPI evaluated the antagonistic effects of various bicyclic compounds on neurokinin receptors, highlighting this compound's significant inhibition of receptor activity (Ki < 10 nM) .

Study 2: Cholesterol Biosynthesis

In vivo experiments demonstrated that oral administration of the compound significantly inhibited de novo cholesterol biosynthesis from mevalonate in rat models (ED50 = 5 mg/kg), supporting its potential as a therapeutic agent for hypercholesterolemia .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar bicyclic compounds:

Compound Name Structural Features Unique Properties
N-(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amineMethyl group at para positionDifferent receptor interaction profile
N-(3-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amineMethyl group at meta positionAltered pharmacokinetics

Q & A

Basic: What synthetic methodologies are recommended for preparing enantiopure N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine?

Answer:
The compound’s synthesis typically involves reductive amination of the bicyclic amine core with substituted benzyl halides or aldehydes. For enantiopure production, chiral resolution via RP-HPLC (e.g., using trifluoroacetic acid-modified mobile phases) or asymmetric catalysis is critical. Stereochemical validation requires 1^1H NMR (e.g., splitting patterns for diastereotopic protons) and chiral column chromatography . For analogs like CP-96,345, stereospecific routes using (2S,3S)-configured intermediates are documented, with yields optimized via iterative solvent and temperature adjustments .

Basic: How can researchers validate the structural integrity of this compound?

Answer:
Characterization should include:

  • High-resolution mass spectrometry (HR-MS): Confirm molecular weight (e.g., expected m/zm/z for C18H24N2\text{C}_{18}\text{H}_{24}\text{N}_2).
  • NMR spectroscopy: Key signals include the quinuclidine protons (δ 2.1–3.5 ppm) and aromatic protons from the 2-methylphenyl group (δ 6.8–7.4 ppm) .
  • X-ray crystallography: Resolve stereochemistry, as seen in analogs like CP-96,345, where the bicyclic core and benzyl substituent geometry are critical for receptor binding .

Advanced: How to design experiments to assess its antagonistic activity at neurokinin receptors (NK1)?

Answer:

  • In vitro binding assays: Use 3^3H-labeled substance P in membrane preparations (e.g., rat brain or CHO-K1 cells expressing human NK1). Competitive displacement curves analyzed with programs like ALLFIT or LIGAND determine KiK_i values .
  • Functional assays: Measure inhibition of substance P-induced calcium flux in HEK293 cells or ileum smooth muscle contraction. Compare potency to reference antagonists (e.g., CP-96,345, pKB ~8.5) .
  • Control for enantioselectivity: Test both (2S,3S)- and (2R,3R)-isomers, as inactive enantiomers (e.g., CP-96,344) confirm target specificity .

Advanced: How to resolve discrepancies in antagonist efficacy across species (e.g., human vs. rodent NK1 receptors)?

Answer:

  • Species-specific receptor cloning: Express human, rat, or guinea pig NK1 receptors in heterologous systems (e.g., COS-7 cells) to isolate interspecies variability .
  • Mutagenesis studies: Identify critical residues (e.g., transmembrane domain differences) affecting ligand binding. For example, guinea pig receptors show higher CP-96,345 affinity due to Val-116 vs. Leu in humans .
  • In vivo cross-validation: Use transgenic models or tissue-specific knockouts to correlate in vitro binding with behavioral outcomes (e.g., inhibition of substance P-induced salivation in rats) .

Advanced: What strategies mitigate off-target effects on related receptors (NK2, NK3, or nicotinic acetylcholine receptors)?

Answer:

  • Selectivity profiling: Screen against receptor panels (e.g., α3β2\alpha3\beta2 nAChR, NK2/3) using radioligand binding or electrophysiology. CP-96,345 shows >100-fold selectivity for NK1 over NK2/NK3 .
  • Structure-activity relationship (SAR) optimization: Modify the benzyl substituent (e.g., 2-methoxy vs. 2-chloro groups) to reduce cross-reactivity. For example, tert-butyl substitutions enhance NK1 specificity in maropitant analogs .
  • Pharmacokinetic studies: Monitor metabolite formation, as off-target effects may arise from degradation products .

Advanced: How to address contradictions in antagonist potency between in vitro and in vivo models?

Answer:

  • Pharmacodynamic modeling: Corrogate plasma/tissue concentrations with receptor occupancy using PET imaging (e.g., 11^{11}C-labeled analogs) .
  • Blood-brain barrier (BBB) penetration assays: Measure logP and P-gp efflux ratios. Polar analogs like maropitant citrate exhibit limited CNS penetration, explaining reduced in vivo CNS efficacy despite high in vitro potency .
  • Probe for functional tolerance: Chronic dosing in animal models may upregulate alternative pathways (e.g., NALCN channels), necessitating multi-receptor profiling .

Advanced: What computational methods predict binding modes to NK1 receptors?

Answer:

  • Molecular docking: Use cryo-EM structures of NK1 (e.g., PDB 6H7L) to model ligand interactions with residues like Gln-165 and Tyr-272 .
  • Molecular dynamics (MD) simulations: Assess stability of the ligand-receptor complex, focusing on hydrophobic interactions with the bicyclic core and hydrogen bonds with the methoxyphenyl group .
  • Free-energy perturbation (FEP): Quantify enantiomer binding energy differences, explaining the 1000-fold potency gap between CP-96,345 (active) and CP-96,344 (inactive) .

Basic: What analytical techniques quantify stereochemical purity during synthesis?

Answer:

  • Chiral HPLC: Use columns like Chiralpak AD-H with hexane/isopropanol gradients (e.g., 90:10 v/v) to resolve enantiomers. Retention times for (2S,3S)- vs. (2R,3R)-forms differ by >2 min .
  • Optical rotation: Compare specific rotation ([α]D[\alpha]_D) to literature values (e.g., CP-96,345: [α]D20=+42[\alpha]_D^{20} = +42^\circ in methanol) .
  • Vibrational circular dichroism (VCD): Resolve absolute configuration for novel analogs lacking reference standards .

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